Cas no 1261978-02-2 (5-(4-Fluoro-3-methylphenyl)-3-trifluoromethoxyphenol)

5-(4-Fluoro-3-methylphenyl)-3-trifluoromethoxyphenol is a fluorinated phenolic compound featuring a trifluoromethoxy substituent, which enhances its electronic and steric properties. The presence of both fluorine and trifluoromethoxy groups contributes to increased lipophilicity and metabolic stability, making it valuable in pharmaceutical and agrochemical research. The compound’s structural features suggest potential utility as an intermediate in the synthesis of bioactive molecules, particularly those targeting CNS or enzyme inhibition pathways. Its well-defined aromatic system allows for precise modifications, enabling tailored applications in medicinal chemistry. The high purity and stability of this compound ensure reliable performance in synthetic workflows.
5-(4-Fluoro-3-methylphenyl)-3-trifluoromethoxyphenol structure
1261978-02-2 structure
Product Name:5-(4-Fluoro-3-methylphenyl)-3-trifluoromethoxyphenol
CAS No:1261978-02-2
MF:C14H10F4O2
MW:286.221618175507
MDL:MFCD18316246
CID:2767198
PubChem ID:53221969
Update Time:2025-09-28

5-(4-Fluoro-3-methylphenyl)-3-trifluoromethoxyphenol Chemical and Physical Properties

Names and Identifiers

    • DTXSID70686557
    • 4'-Fluoro-3'-methyl-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol
    • 5-(4-Fluoro-3-methylphenyl)-3-trifluoromethoxyphenol, 95%
    • 5-(4-FLUORO-3-METHYLPHENYL)-3-TRIFLUOROMETHOXYPHENOL
    • MFCD18316246
    • 1261978-02-2
    • 5-(4-Fluoro-3-methylphenyl)-3-trifluoromethoxyphenol
    • MDL: MFCD18316246
    • Inchi: 1S/C14H10F4O2/c1-8-4-9(2-3-13(8)15)10-5-11(19)7-12(6-10)20-14(16,17)18/h2-7,19H,1H3
    • InChI Key: ONDYAPNSDIJTGG-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1C)C1C=C(C=C(C=1)OC(F)(F)F)O

Computed Properties

  • Exact Mass: 286.06169221Da
  • Monoisotopic Mass: 286.06169221Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 321
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 29.5Ų

5-(4-Fluoro-3-methylphenyl)-3-trifluoromethoxyphenol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB322454-5 g
5-(4-Fluoro-3-methylphenyl)-3-trifluoromethoxyphenol, 95%; .
1261978-02-2 95%
5g
€1159.00 2023-04-26
abcr
AB322454-5g
5-(4-Fluoro-3-methylphenyl)-3-trifluoromethoxyphenol, 95%; .
1261978-02-2 95%
5g
€1159.00 2025-03-19

5-(4-Fluoro-3-methylphenyl)-3-trifluoromethoxyphenol Suppliers

Amadis Chemical Company Limited
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(CAS:1261978-02-2)
Order Number:A1116590
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 21:13
Price ($):687.0
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Additional information on 5-(4-Fluoro-3-methylphenyl)-3-trifluoromethoxyphenol

5-(4-Fluoro-3-methylphenyl)-3-trifluoromethoxyphenol: A Comprehensive Overview

5-(4-Fluoro-3-methylphenyl)-3-trifluoromethoxyphenol is a highly specialized organic compound with the CAS number 1261978-02-2. This compound has garnered significant attention in the fields of pharmaceutical chemistry and materials science due to its unique structural properties and potential applications. The molecule consists of a phenol core substituted with a trifluoromethoxy group at the 3-position and a 4-fluoro-3-methylphenyl group at the 5-position, making it a derivative of phenol with distinct electronic and steric characteristics.

The synthesis of 5-(4-Fluoro-3-methylphenyl)-3-trifluoromethoxyphenol involves a series of carefully designed organic reactions, including nucleophilic aromatic substitution and coupling reactions. Researchers have explored various synthetic pathways to optimize the yield and purity of this compound. Recent studies have focused on using microwave-assisted synthesis techniques, which have shown promise in reducing reaction times while maintaining high product quality. The compound's stability under different conditions has also been extensively studied, revealing its resistance to oxidation and thermal degradation, which are critical factors for its practical applications.

One of the most notable applications of 5-(4-Fluoro-3-methylphenyl)-3-trifluoromethoxyphenol is in the development of advanced materials for electronic devices. Its unique electronic properties, including high dielectric constant and low loss tangent, make it an ideal candidate for use in capacitors and high-frequency circuits. Recent research has demonstrated that incorporating this compound into polymer matrices can significantly enhance the electrical performance of the resulting materials, paving the way for its use in next-generation electronic components.

In the pharmaceutical industry, 5-(4-Fluoro-3-methylphenyl)-3-trifluoromethoxyphenol has shown potential as a lead compound for drug discovery. Its ability to interact with specific biological targets, such as enzymes and receptors, has been investigated in various disease models. For instance, studies have highlighted its anti-inflammatory and antioxidant properties, which could be exploited in the development of new therapeutic agents for conditions such as neurodegenerative diseases and cardiovascular disorders.

The environmental impact of 5-(4-Fluoro-3-methylphenyl)-3-trifluoromethoxyphenol has also been a topic of interest. Researchers have examined its biodegradability and toxicity profiles under different environmental conditions. Results indicate that the compound exhibits low toxicity to aquatic organisms and can be effectively degraded by microbial communities under aerobic conditions. These findings are crucial for ensuring the safe handling and disposal of this compound in industrial settings.

From a structural perspective, 5-(4-Fluoro-3-methylphenyl)-3-trifluoromethoxyphenol exhibits a complex interplay between electron-donating and electron-withdrawing groups. The trifluoromethoxy group at the 3-position introduces strong electron-withdrawing effects, while the 4-fluoro-3-methylphenyl group provides electron-donating capabilities through resonance and inductive effects. This balance of electronic properties contributes to the compound's reactivity in various chemical transformations and its suitability for diverse applications.

Recent advancements in computational chemistry have enabled researchers to perform detailed quantum mechanical calculations on 5-(4-Fluoro-3-methylphenyl)-3-trifluoromethoxyphenol, providing insights into its molecular orbitals and reactivity patterns. These studies have revealed that the compound's aromaticity is significantly influenced by the substituent groups, which can be leveraged to design more efficient synthetic routes or tailor its properties for specific uses.

In conclusion, 5-(4-Fluoro-3-methylphenyl)-3-trifluoromethoxyphenol (CAS No: 1261978-02-2) is a versatile compound with promising applications across multiple disciplines. Its unique chemical structure, combined with recent breakthroughs in synthesis and application development, positions it as a valuable tool in both academic research and industrial innovation. As ongoing studies continue to uncover new aspects of its properties and potential uses, this compound is poised to play an increasingly important role in advancing modern science and technology.

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Amadis Chemical Company Limited
(CAS:1261978-02-2)
A1116590
Purity:99%
Quantity:5g
Price ($):687.0
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